2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one
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Overview
Description
2,6-Diamino-5-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with amino groups and a pyridinylmethylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine in the presence of a base.
Introduction of Amino Groups: The amino groups at positions 2 and 6 can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of Pyridinylmethylamino Group: The pyridinylmethylamino group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the pyridinylmethylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyrimidine or pyridine rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(pyridin-3-ylmethyl)pyrimidine: Similar structure but with different substitution pattern on the pyrimidine ring.
2,6-Diamino-4-(pyridin-2-ylmethyl)pyrimidine: Similar structure but with different position of the pyridinylmethyl group.
2,6-Diamino-5-(pyridin-2-yl)pyrimidine: Lacks the methyl group on the pyridine ring.
Uniqueness
2,6-Diamino-5-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
74783-49-6 |
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Molecular Formula |
C10H12N6O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2,4-diamino-5-(pyridin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N6O/c11-8-7(9(17)16-10(12)15-8)14-5-6-1-3-13-4-2-6/h1-4,14H,5H2,(H5,11,12,15,16,17) |
InChI Key |
PZDZJYNKCSYORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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